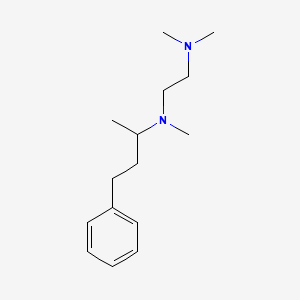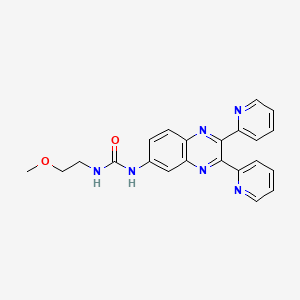![molecular formula C20H30ClN3O B5128091 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol is a compound with potential therapeutic applications. It belongs to the class of drugs known as atypical antipsychotics and has been shown to have a unique mechanism of action.
Aplicaciones Científicas De Investigación
2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and depression. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol is unique among atypical antipsychotics. It acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, while also acting as an antagonist at 5-HT2A receptors. This unique profile is thought to contribute to its efficacy in treating a range of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. Additionally, it has been shown to have effects on neurotrophic factors and inflammatory markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol in lab experiments include its unique mechanism of action and potential therapeutic applications. However, there are also limitations to its use, including its complex pharmacology and potential for side effects.
Direcciones Futuras
There are several future directions for research on 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol. These include further investigation of its mechanism of action and potential therapeutic applications, as well as the development of more selective compounds with fewer side effects. Additionally, there is potential for the use of this compound in combination with other drugs for the treatment of psychiatric and neurodegenerative disorders.
Métodos De Síntesis
The synthesis method for 2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol involves several steps. The first step involves the synthesis of the intermediate compound, 5-chloro-3-methyl-1H-indole-2-carboxylic acid. This is then reacted with isobutylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to yield the final product.
Propiedades
IUPAC Name |
2-[4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O/c1-14(2)11-24-8-7-23(12-17(24)6-9-25)13-20-15(3)18-10-16(21)4-5-19(18)22-20/h4-5,10,14,17,22,25H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLAGLJDATUVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)CN3CCN(C(C3)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)


![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5128048.png)

![5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5128057.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
![9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5128076.png)
![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B5128112.png)